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Compound of Interest

Compound Name: Isopropyldiphenylphosphine

Cat. No.: B1266036 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Isopropyldiphenylphosphine, also known as diphenyl(propan-2-yl)phosphane, is a tertiary

phosphine ligand widely employed in organometallic chemistry and catalysis. Its unique steric

and electronic properties, derived from the bulky isopropyl group and two phenyl substituents,

make it a valuable ligand for a variety of transition metal-catalyzed cross-coupling reactions.

This guide provides a comprehensive overview of its chemical and physical properties, safety

information, synthesis, and key applications, with a focus on its role in facilitating challenging

chemical transformations relevant to pharmaceutical and materials science research.

Physicochemical and Computational Properties
Isopropyldiphenylphosphine is a white to off-white crystalline solid at room temperature. Its

properties are summarized in the tables below.

Table 1: General and Physicochemical Properties
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Property Value Reference(s)

CAS Number 6372-40-3 [1][2]

Molecular Formula C₁₅H₁₇P [1]

Molecular Weight 228.27 g/mol [1][2]

Appearance
White to off-white crystalline

solid/flakes
[3]

Melting Point 40-43 °C [1][2]

Boiling Point 165 °C at 11 mmHg [1][2]

Flash Point 113 °C (235.4 °F) - closed cup [1][2]

Solubility

Quantitative data is not widely

published. It is generally

soluble in common organic

solvents like tetrahydrofuran

(THF), dioxane, toluene, and

dichloromethane. It is

immiscible with water.

[4]

Table 2: Structural and Computational Data
Identifier Value Reference(s)

SMILES String CC(C)P(c1ccccc1)c2ccccc2 [1][2]

InChI Key
LLZAIAIZAVMQIG-

UHFFFAOYSA-N
[1][2]

LogP (calculated) 3.5277 N/A

Topological Polar Surface Area

(TPSA)
0 Å² N/A

Number of Rotatable Bonds 3 N/A

Spectroscopic Data
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Detailed spectroscopic data is crucial for the identification and characterization of

Isopropyldiphenylphosphine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most definitive method for characterizing this compound. The

following chemical shifts have been reported:

Nucleus Solvent
Chemical Shift (δ)
in ppm

Reference(s)

³¹P NMR CH₂Cl₂ 2.26 (singlet) N/A

¹H NMR CDCl₃

1.06 (doublet of

doublets, 6H), 2.43

(heptet, 1H), 7.23 –

7.57 (multiplet, 10H)

N/A

¹³C NMR CDCl₃

19.6 (d, J(P,C) = 17.9

Hz), 24.9 (d, J(P,C) =

8.27 Hz), 128.2 (d,

J(P,C) = 6.9 Hz),

128.5 (s), 133.4 (d,

J(P,C) = 18.8 Hz),

137.5 (d, J(P,C) = 13.8

Hz)

N/A

Infrared (IR) Spectroscopy
A specific, publicly available IR spectrum for Isopropyldiphenylphosphine is not readily

found. However, the expected characteristic absorption bands based on its functional groups

are:

3100-3000 cm⁻¹: Aromatic C-H stretching.

3000-2850 cm⁻¹: Aliphatic C-H stretching from the isopropyl group.

1600-1450 cm⁻¹: Aromatic C=C ring stretching.
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~1465 cm⁻¹: C-H bending (scissoring) of the isopropyl methyl groups.

~1435 cm⁻¹: P-Ph (P-C aromatic) stretching.

~740 and ~700 cm⁻¹: C-H out-of-plane bending for monosubstituted benzene rings.

Mass Spectrometry (MS)
While a specific public mass spectrum for Isopropyldiphenylphosphine is not available, the

expected fragmentation pattern under Electron Ionization (EI-MS) would likely involve:

Molecular Ion (M⁺): A peak at m/z = 228.

Major Fragments: Loss of the isopropyl group ([M-43]⁺) to give the diphenylphosphinyl cation

at m/z = 185. Fragmentation of the phenyl rings could also be observed.

Synthesis
Isopropyldiphenylphosphine can be synthesized via the reaction of a diphenylphosphide salt

with an isopropyl halide. While a detailed, peer-reviewed protocol for this specific compound is

not readily available, a representative experimental procedure based on known transformations

is provided below.

Experimental Protocol: Synthesis of
Isopropyldiphenylphosphine
This protocol describes the formation of a diphenylphosphide intermediate followed by

quenching with an isopropyl electrophile.

Reaction Scheme:

PPh₃ + 2 Li → LiPPh₂ + LiPh

LiPPh₂ + (CH₃)₂CHCl → (C₆H₅)₂PCH(CH₃)₂ + LiCl

Materials and Reagents:

Triphenylphosphine (PPh₃)
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Lithium metal

2-Chloropropane (or 2-Bromopropane)

Anhydrous Tetrahydrofuran (THF)

Degassed deionized water

Anhydrous Hexane

Standard Schlenk line and glassware

Magnetic stirrer and stir bars

Procedure:

Preparation of Lithium Diphenylphosphide (LiPPh₂):

In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add

triphenylphosphine (1 equivalent) and freshly cut lithium metal (2 equivalents).

Add anhydrous THF via cannula to dissolve the triphenylphosphine.

Stir the reaction mixture vigorously at room temperature. The reaction progress can be

monitored by the formation of a deep red-orange solution, which typically takes several

hours.

Reaction with Isopropyl Halide:

Once the formation of LiPPh₂ is complete, cool the reaction flask to 0 °C using an ice bath.

Slowly add 2-chloropropane (1.1 equivalents) dropwise to the stirred solution via syringe.

After the addition is complete, remove the ice bath and allow the reaction to warm to room

temperature. Stir for an additional 4-6 hours. The disappearance of the red color indicates

the consumption of the phosphide.

Work-up and Purification:
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Carefully quench the reaction by the slow addition of degassed water.

Transfer the mixture to a separatory funnel and extract with an organic solvent such as

diethyl ether or ethyl acetate (3 x 50 mL).

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

Filter the solution and remove the solvent under reduced pressure to yield the crude

product.

The product can be purified by vacuum distillation or recrystallization from a solvent like

hexane to yield Isopropyldiphenylphosphine as a white solid.

Step 1: Phosphide Formation

Step 2: Alkylation

Step 3: Products

Triphenylphosphine (PPh3)

Lithium Diphenylphosphide (LiPPh2)

+ THF

Phenyllithium (LiPh)

Lithium (Li) + THF

2-Chloropropane

Isopropyldiphenylphosphine

+ THF, 0°C to RT

+ THF, 0°C to RT

Lithium Chloride (LiCl)

Click to download full resolution via product page

Synthesis workflow for Isopropyldiphenylphosphine.

Applications in Catalysis
Isopropyldiphenylphosphine serves as a moderately bulky, electron-rich monodentate

phosphine ligand. This combination is effective for stabilizing palladium catalysts and promoting

key steps (oxidative addition and reductive elimination) in cross-coupling reactions.

Key Reactions:
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Buchwald-Hartwig Amination: Formation of C-N bonds by coupling aryl halides/triflates with

amines.[5]

Suzuki-Miyaura Coupling: Formation of C-C bonds by coupling aryl halides/triflates with

boronic acids or esters.[6][7]

Heck Reaction: Formation of C-C bonds by coupling aryl halides with alkenes.

Negishi Coupling: C-C bond formation between organozinc compounds and organohalides.

Sonogashira Coupling: C-C bond formation between terminal alkynes and aryl or vinyl

halides.

The steric bulk of the isopropyl group is often sufficient to promote reductive elimination without

being so large as to completely inhibit oxidative addition, striking a balance that leads to

efficient catalysis for a range of substrates.

Isopropyldiphenylphosphine
(Ligand)

Buchwald-Hartwig
Amination (C-N)

 Facilitates 

Suzuki-Miyaura
Coupling (C-C)

 Facilitates 

Heck Reaction
(C-C)

 Facilitates 

Negishi Coupling
(C-C)

 Facilitates 

Sonogashira Coupling
(C-C)

 Facilitates 

Other Catalytic
Reactions

 Facilitates 

Click to download full resolution via product page

Major applications of Isopropyldiphenylphosphine in catalysis.

Experimental Protocol: Representative Buchwald-
Hartwig Amination
While a protocol explicitly citing Isopropyldiphenylphosphine is not readily available, the

following procedure for a similar bulky phosphine ligand (e.g., a biaryl phosphine) is a

representative template for the amination of an aryl bromide.

Reaction: Aryl Bromide + Amine → N-Aryl Amine
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Materials and Reagents:

Palladium(II) Acetate [Pd(OAc)₂] or a suitable Pd(0) precatalyst

Isopropyldiphenylphosphine (or similar phosphine ligand, typically 1.5-2.0 mol equivalent

relative to Pd)

Aryl Bromide (1.0 equivalent)

Amine (1.2-1.4 equivalents)

Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

Schlenk tube or reaction vial with a septum cap

Magnetic stirrer and stir bars

Procedure:

Reaction Setup:

To a flame-dried Schlenk tube under an inert atmosphere, add the Pd precatalyst (e.g., 1-2

mol%), Isopropyldiphenylphosphine (e.g., 2-4 mol%), and sodium tert-butoxide (1.4

mmol).

Add the aryl bromide (1.0 mmol).

Seal the tube with a septum cap, evacuate, and backfill with argon or nitrogen (repeat

three times).

Addition of Reagents:

Through the septum, add the anhydrous, degassed solvent (e.g., 2-3 mL of toluene).

Add the amine (1.2-1.4 mmol) via syringe.

Ensure the stir bar is spinning to create a homogeneous mixture.
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Reaction:

Place the sealed reaction tube in a preheated oil bath at the desired temperature (typically

80-110 °C).

Monitor the reaction progress by TLC or GC-MS. Reactions are often complete within 2-24

hours.

Work-up and Purification:

Once the reaction is complete, cool the mixture to room temperature.

Dilute with ethyl acetate and filter through a short pad of celite to remove palladium

residues and inorganic salts.

Wash the celite pad with additional ethyl acetate.

Concentrate the filtrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel.
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Start:
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General experimental workflow for a Buchwald-Hartwig amination.
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Safety and Handling
Isopropyldiphenylphosphine is an irritant and should be handled with appropriate personal

protective equipment (PPE). It is combustible and air-sensitive, though less pyrophoric than

more basic phosphines.

Table 3: GHS Hazard and Precautionary Information
Category Codes Description

Signal Word Warning

Pictogram GHS07 (Exclamation Mark)

Hazard Statements H315, H319, H335

Causes skin irritation. Causes

serious eye irritation. May

cause respiratory irritation.

Precautionary Statements

P261, P264, P280,

P302+P352,

P305+P351+P338

Avoid breathing dust. Wash

skin thoroughly after handling.

Wear protective gloves/eye

protection. IF ON SKIN: Wash

with plenty of soap and water.

IF IN EYES: Rinse cautiously

with water for several minutes.

Remove contact lenses, if

present and easy to do.

Continue rinsing.

Storage

Store in a well-ventilated

place. Keep container tightly

closed. Store locked up.

Target Organs Respiratory system [1][2]

PPE

Safety glasses, chemical-

resistant gloves, lab coat, N95

dust mask.

[1][2]

Handling Recommendations: Handle under an inert atmosphere (e.g., argon or nitrogen) to

prevent oxidation. Store in a cool, dry place away from sources of ignition.
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Conclusion
Isopropyldiphenylphosphine is a versatile and effective monodentate phosphine ligand for a

range of important palladium-catalyzed cross-coupling reactions. Its balance of steric bulk and

electronic properties enables high catalytic activity for the synthesis of complex organic

molecules. Proper handling and storage under inert conditions are essential to maintain its

reactivity and ensure laboratory safety. This guide provides the core technical information

required for its successful application in a research and development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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